

# (-)-Eseroline Fumarate: A Technical Guide for Analytical Standards and Reference Materials

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## Compound of Interest

Compound Name: (-)-Eseroline fumarate

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on **(-)-Eseroline fumarate** analytical standards and reference materials. (-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine, is a compound of significant interest due to its dual activity as both an acetylcholinesterase inhibitor and a  $\mu$ -opioid receptor agonist.<sup>[1][2]</sup> This document outlines the physicochemical properties, analytical methodologies for quality control, and the key signaling pathways associated with its mechanism of action.

## Core Properties and Specifications

**(-)-Eseroline fumarate** is commercially available from several suppliers of analytical standards and reference materials. While specific details may vary between batches and suppliers, the following tables summarize key quantitative data for this compound.

Property	Value	Source
Molecular Formula	$C_{13}H_{18}N_2O \cdot C_4H_4O_4$	<sup>[1][3]</sup>
Molecular Weight	334.37 g/mol	<sup>[3]</sup>
CAS Number	70310-73-5	<sup>[1][4]</sup>
Parent Compound CAS	469-22-7	<sup>[4]</sup>

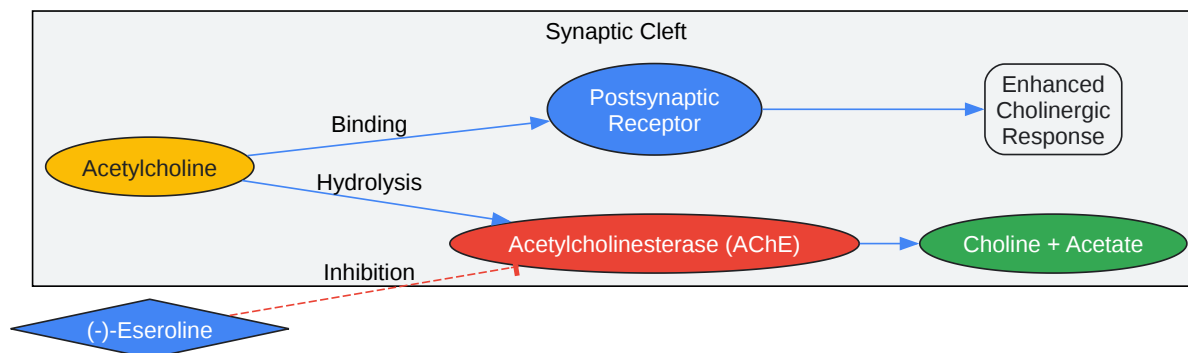
Supplier	Purity	Appearance	Solubility	Storage
AOBIOUS	98% by HPLC	Not Specified	DMSO	0°C (short term), -20°C (long term), desiccated
CymitQuimica	Not Specified	Light Brown	Not Specified	Not Specified
Echemi	Not Specified	White	0.1 M HCl: soluble (freshly prepared)	2-8°C
LGC Standards	Certificate of Analysis available upon request	Neat	Not Specified	-20°C
MedChemExpress	Not Specified	Not Specified	Not Specified	Not Specified

## Signaling Pathways and Mechanism of Action

(-)-Eseroline exerts its biological effects through two primary mechanisms: inhibition of acetylcholinesterase (AChE) and agonism of the  $\mu$ -opioid receptor.

### Acetylcholinesterase Inhibition

(-)-Eseroline acts as a reversible inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, eseroline increases the concentration and duration of action of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission.

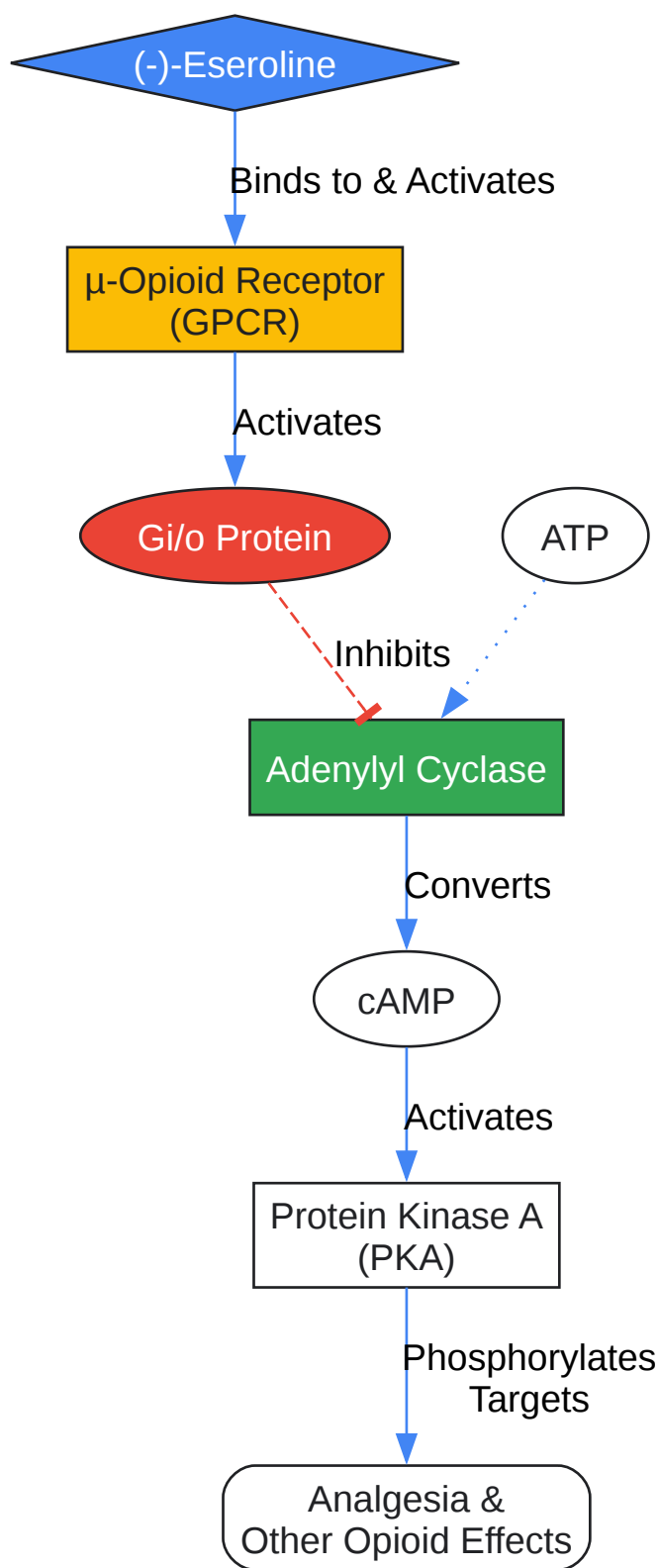


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Caption: Acetylcholinesterase Inhibition by (-)-Eseroline.

## μ-Opioid Receptor Agonism

(-)-Eseroline is also an agonist at the μ-opioid receptor, a G-protein coupled receptor (GPCR). Activation of this receptor initiates a signaling cascade that ultimately leads to analgesic effects. This involves the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.



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Caption: (-)-Eseroline's μ-Opioid Receptor Signaling Pathway.

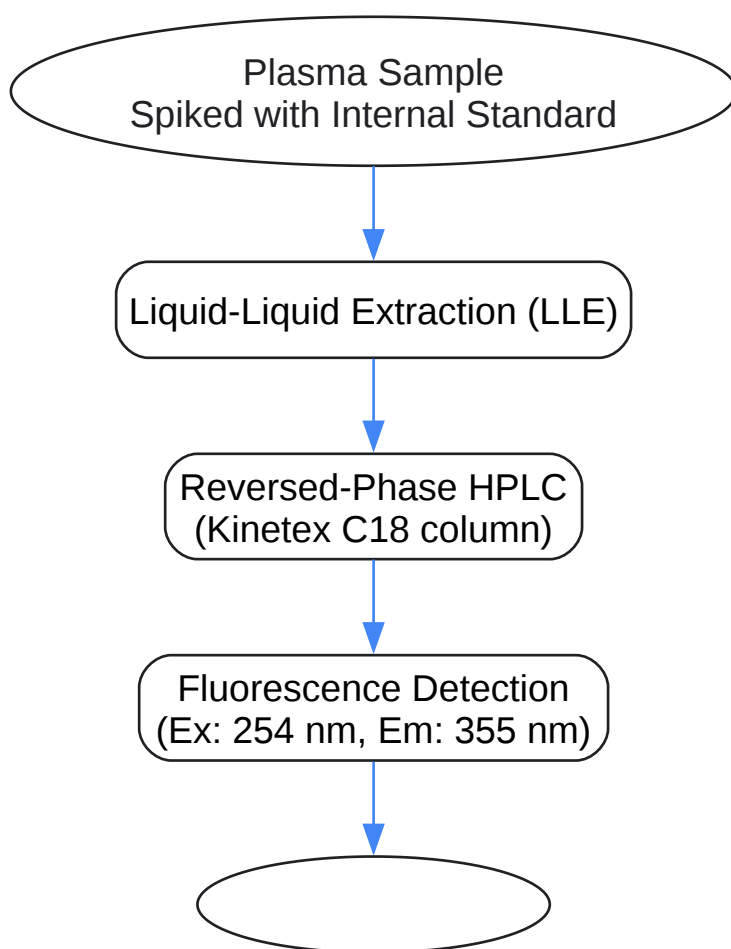
## Experimental Protocols for Analysis

Accurate and reliable analysis of **(-)-Eseroline fumarate** is crucial for research and drug development. The following section details a key analytical method.

### High-Performance Liquid Chromatography (HPLC) for Quantification

A validated HPLC method for the simultaneous determination of physostigmine and its metabolite eseroline in plasma has been published by Pinder et al. (2015).<sup>[5][6]</sup> This method is suitable for pharmacokinetic studies and quality control of analytical standards.

Workflow for HPLC Analysis of (-)-Eseroline



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Caption: General workflow for the HPLC analysis of (-)-Eseroline.

Detailed Methodological Parameters:

- Sample Preparation: Spiked plasma samples are subjected to a liquid-liquid extraction (LLE) procedure. N-methylphysostigmine can be used as an internal standard.[\[5\]](#)
- Chromatographic Separation:
  - Column: Kinetex C18 reversed-phase column.[\[5\]](#)
  - Elution: Gradient elution.[\[5\]](#)
- Detection:
  - Technique: Fluorescence detection.[\[5\]](#)
  - Excitation Wavelength: 254 nm.[\[5\]](#)
  - Emission Wavelength: 355 nm.[\[5\]](#)
- Performance:
  - Limit of Detection (LOD): 0.025 ng/mL.[\[5\]](#)
  - Lower Limit of Quantification (LLOQ): 0.05 ng/mL.[\[5\]](#)
  - Linearity: 0.05-10.0 ng/mL ( $r^2 > 0.999$ ).[\[5\]](#)
  - Recovery (for eseroline): 80.3%.[\[5\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR are powerful techniques for the structural elucidation and confirmation of **(-)-Eseroline fumarate**. While specific experimental parameters may vary based on the instrument and desired resolution, typical spectra would be acquired in a suitable deuterated solvent such as DMSO- $\text{d}_6$  or  $\text{D}_2\text{O}$ . The spectra would confirm the presence of the characteristic functional groups and the overall molecular structure.

## Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and fragmentation pattern of (-)-Eseroline. PubChem lists MS/MS data for eseroline, showing a precursor ion  $[M+H]^+$  at  $m/z$  219.1492, with major fragment ions observed at  $m/z$  162.1, 176.1, and 175.1.[7] These fragments can be used for structural confirmation and in quantitative LC-MS methods.

## Conclusion

This technical guide provides a comprehensive overview of **(-)-Eseroline fumarate** analytical standards for researchers and professionals in the field of drug development. The provided data on physicochemical properties, detailed analytical methodologies, and elucidated signaling pathways serve as a valuable resource for ensuring the quality and integrity of research involving this compound. For the most accurate and up-to-date specifications, it is always recommended to consult the certificate of analysis provided by the specific supplier.

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